(2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid
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Overview
Description
(2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid is an organic compound with the molecular formula C14H18O4 It is characterized by the presence of both ethoxy and isopropoxy groups attached to a phenyl ring, along with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid typically involves the reaction of appropriate phenolic precursors with ethyl and isopropyl halides under basic conditions to introduce the ethoxy and isopropoxy groups. The resulting substituted phenol is then subjected to a Heck reaction with acrylic acid derivatives to form the desired product. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacrylic acids.
Scientific Research Applications
(2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation. Its phenolic groups can act as antioxidants, scavenging free radicals and reducing oxidative damage. Additionally, the acrylic acid moiety can interact with enzymes and receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3-methoxy-4-isopropoxyphenyl)acrylic acid
- (2E)-3-(3-ethoxy-4-methoxyphenyl)acrylic acid
- (2E)-3-(3-ethoxy-4-propoxyphenyl)acrylic acid
Uniqueness
(2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid is unique due to the specific combination of ethoxy and isopropoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(E)-3-(3-ethoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-13-9-11(6-8-14(15)16)5-7-12(13)18-10(2)3/h5-10H,4H2,1-3H3,(H,15,16)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPWDFCCBUVIIX-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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